molecular formula C22H20ClN3O4S2 B2853758 4-(4-chlorobenzenesulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 898430-66-5

4-(4-chlorobenzenesulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2853758
CAS No.: 898430-66-5
M. Wt: 489.99
InChI Key: AIIKNMFKTWBBFF-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzenesulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 4-chlorobenzenesulfonamido substituent attached to a benzamide core, which is further linked to a 5,5-dimethyl-7-oxo-tetrahydrobenzothiazole moiety.

  • Friedel-Crafts sulfonylation to introduce the sulfonyl group .
  • Hydrazide intermediate formation followed by coupling with heterocyclic amines .
  • Spectroscopic validation (IR, NMR, MS) to confirm structural features, such as NH stretching (~3150–3319 cm⁻¹) and C=O absorption (~1663–1682 cm⁻¹) .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S2/c1-22(2)11-17-19(18(27)12-22)31-21(24-17)25-20(28)13-3-7-15(8-4-13)26-32(29,30)16-9-5-14(23)6-10-16/h3-10,26H,11-12H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIKNMFKTWBBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone Bromination and Thiazole Formation

The tetrahydrobenzothiazole core is synthesized via bromocyclohexanone intermediates. Adapted from WO2004041797A1:

  • Bromination of 4-Acetamidocyclohexanone :

    • React 4-acetamidocyclohexanone with bromine in water at 25–45°C until bromine color dissipates.
    • Yield: 85–92% of 2-bromo-4-acetamidocyclohexanone.
  • Thiourea Cyclization :

    • Add thiourea to the brominated intermediate in aqueous HBr.
    • Reflux at 80°C for 4–6 hours to form 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole.
  • Hydrolysis and Dimethylation :

    • Hydrolyze the acetyl group using 6M HCl at 100°C.
    • Introduce dimethyl groups via alkylation with methyl iodide and K₂CO₃ in DMF (65–75% yield).

Alternative Ultrasonic-Assisted Synthesis

Kan et al. demonstrated ultrasonic irradiation accelerates benzothiazole formation:

  • Mix 2-aminothiophenol with dimethyl-substituted cyclohexanone derivatives under ultrasound (20 min, 40 kHz).
  • Purify via silica gel chromatography (hexane:ethyl acetate = 9.5:0.5).

Preparation of 4-(4-Chlorobenzenesulfonamido)Benzoyl Chloride

Sulfonamide Formation

  • Sulfonation of 4-Aminobenzoic Acid :

    • React 4-aminobenzoic acid with 4-chlorobenzenesulfonyl chloride in pyridine (0–5°C, 2 h).
    • Neutralize with 5% HCl, extract with ethyl acetate (yield: 88–94%).
  • Acyl Chloride Conversion :

    • Treat 4-(4-chlorobenzenesulfonamido)benzoic acid with thionyl chloride (reflux, 3 h).
    • Distill excess SOCl₂ under vacuum to isolate the acyl chloride.

Amide Coupling Strategies

Classical Coupling with Triphosgene

Adapted from CN106946726A:

  • Dissolve Intermediate A (1 eq) in dry THF.
  • Add Intermediate B (1.1 eq) and triphosgene (0.3 eq) at 0°C.
  • Stir at room temperature for 12–16 h.
  • Quench with ice water, extract with DCM, and purify via recrystallization (n-hexane:EtOAc).
    • Yield: 78–85%

One-Pot Transamidation Approach

The Royal Society of Chemistry method modifies this using pivaloyl chloride:

  • Mix Intermediate A with pivaloyl chloride (1.2 eq) in toluene (reflux, 16 h).
  • Add 4-(4-chlorobenzenesulfonamido)benzamide (2 eq) and reflux for 1–8 h.
  • Wash with 5% NaHCO₃, dry over Na₂SO₄, and chromatograph (SiO₂, CHCl₃:MeOH).
    • Yield: 90–97%

Optimization and Comparative Analysis

Parameter Triphosgene Method Transamidation Ultrasonic
Reaction Time (h) 12–16 1–8 0.3
Yield (%) 78–85 90–97 82–88
Purification Recrystallization Column Chromatography Column Chromatography
Scalability >100 g <50 g <10 g

Key findings:

  • Transamidation offers superior yields but requires rigorous anhydrous conditions.
  • Ultrasonic methods reduce time but are limited to small-scale synthesis.
  • Triphosgene is cost-effective for industrial applications despite longer reaction times.

Mechanistic Insights and Side Reactions

Amide Coupling

The triphosgene method generates a reactive mixed carbonate intermediate, facilitating nucleophilic attack by the benzothiazole amine. Competing hydrolysis of the acyl chloride is mitigated by maintaining pH < 7.

Sulfonamide Stability

4-Chlorobenzenesulfonyl chloride is prone to over-sulfonation at elevated temperatures. Pyridine acts as both base and catalyst, trapping HCl and preventing side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(4-chlorobenzenesulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzamide and benzo[d]thiazole moieties may also contribute to the compound’s overall biological effects by binding to specific receptors or interfering with cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with two analogs (Table 1):

Compound Name Core Structure Key Substituent Notable Spectral Features
4-(4-Chlorobenzenesulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (Target) Benzamide + tetrahydrobenzothiazole 4-Chlorobenzenesulfonamido NH stretching (3150–3319 cm⁻¹), C=O (1663–1682 cm⁻¹)
5-(4-(4-Chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione (, X = Cl) 1,2,4-Triazole-thione 4-Chlorophenylsulfonyl C=S (1247–1255 cm⁻¹), absence of C=O (1663–1682 cm⁻¹)
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-pyrrolidin-1-yl)benzamide () Benzamide + tetrahydrobenzothiazole 2,5-Dioxo-pyrrolidinyl Likely C=O (pyrrolidinedione: ~1700–1750 cm⁻¹), NH (tetrahydrobenzothiazole: ~3150 cm⁻¹)

Key Observations :

  • Target vs. Triazole-thione () : The target lacks the triazole-thione core but retains the sulfonamide group. The absence of C=S (1247–1255 cm⁻¹) in the target confirms a different tautomeric state and synthetic pathway .
  • Target vs. Pyrrolidinedione analog () : Both share the benzamide-tetrahydrobenzothiazole core, but substituent differences (sulfonamido vs. dioxo-pyrrolidinyl) influence polarity and hydrogen-bonding capacity. The pyrrolidinedione group may enhance solubility due to its cyclic amide structure.

Physicochemical and Electronic Properties

  • In contrast, the dioxo-pyrrolidinyl group () introduces polarity but less direct electronic modulation.
  • Hydrogen Bonding: The sulfonamido NH in the target provides hydrogen-bond donor capacity, absent in the sulfonyl () and pyrrolidinedione () analogs.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide and benzothiazole ring connectivity. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and thiazole NH (δ 10.2–11.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should align with reference standards .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine atoms .

How can computational methods predict the compound’s 3D conformation and target interactions?

Q. Advanced Research Focus

  • Molecular Docking : Use software like AutoDock Vina to model binding to biological targets (e.g., enzyme active sites). Focus on hydrogen bonding between the sulfonamide group and catalytic residues .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes in simulated physiological conditions (e.g., 100 ns trajectories in GROMACS) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrophobic benzothiazole ring, hydrogen-bond acceptors) for structure-activity relationship (SAR) studies .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Dose-Response Studies : Perform assays (e.g., IC₅₀ determinations) across multiple concentrations to rule out non-specific effects .
  • Structural Analog Comparison : Synthesize derivatives lacking the 4-chlorophenyl or benzamide groups to isolate functional contributors .
  • Mechanistic Validation : Link observed activities (e.g., antimicrobial effects) to theoretical frameworks, such as inhibition of bacterial dihydropteroate synthase via sulfonamide moieties .

What structural modifications enhance pharmacological properties?

Q. Basic Research Focus

  • Sulfonamide Optimization : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to improve target binding .
  • Benzothiazole Modifications : Introduce alkyl groups at the 5,5-dimethyl positions to enhance metabolic stability .
  • Solubility Enhancement : Add polar groups (e.g., hydroxyl or amine) to the benzamide moiety while monitoring logP values .

What strategies optimize the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

  • LogP Adjustments : Balance hydrophobicity (e.g., ClogP = 2.5–3.5) via substituent modifications to improve membrane permeability .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzothiazole oxidation) and block them with fluorine substituents .
  • Plasma Protein Binding (PPB) : Evaluate via ultrafiltration; aim for <90% binding to ensure sufficient free drug concentration .

How can heterogeneous reaction conditions impact synthetic yield?

Q. Advanced Research Focus

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for cyclization efficiency .
  • Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) for accelerating sulfonamide coupling, monitoring side-product formation via LC-MS .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours under conventional reflux) .

What in vitro assays are recommended for evaluating biological activity?

Q. Basic Research Focus

  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to probe anti-inflammatory potential .

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